molecular formula C16H18FNO3S B4777130 1-(2-fluorophenyl)-N-(3-isopropoxyphenyl)methanesulfonamide

1-(2-fluorophenyl)-N-(3-isopropoxyphenyl)methanesulfonamide

Cat. No. B4777130
M. Wt: 323.4 g/mol
InChI Key: BLDMRQYHSBIHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-N-(3-isopropoxyphenyl)methanesulfonamide, also known as L-796,449, is a chemical compound that has been extensively studied for its potential therapeutic uses. This compound belongs to the class of sulfonylureas and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

1-(2-fluorophenyl)-N-(3-isopropoxyphenyl)methanesulfonamide acts by binding to the sulfonylurea receptor (SUR) on the pancreatic beta cells, which leads to the closure of ATP-sensitive potassium channels (KATP) and subsequent depolarization of the cell membrane. This depolarization leads to the influx of calcium ions, which triggers the release of insulin from the beta cells.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(3-isopropoxyphenyl)methanesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to stimulate insulin secretion, enhance glucose uptake, and improve glucose tolerance. It has also been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-fluorophenyl)-N-(3-isopropoxyphenyl)methanesulfonamide is its high potency and selectivity for the sulfonylurea receptor. This makes it an ideal tool for studying the mechanisms of insulin secretion and glucose metabolism. However, one limitation of 1-(2-fluorophenyl)-N-(3-isopropoxyphenyl)methanesulfonamide is its short half-life, which can make it difficult to use in long-term studies.

Future Directions

There are several future directions for research on 1-(2-fluorophenyl)-N-(3-isopropoxyphenyl)methanesulfonamide. One area of interest is the development of more potent and selective sulfonylurea receptor agonists for the treatment of diabetes and metabolic disorders. Another area of interest is the investigation of the anti-inflammatory and anti-oxidant properties of 1-(2-fluorophenyl)-N-(3-isopropoxyphenyl)methanesulfonamide for the treatment of inflammatory diseases. Additionally, the use of 1-(2-fluorophenyl)-N-(3-isopropoxyphenyl)methanesulfonamide as a tool for studying the mechanisms of insulin secretion and glucose metabolism could lead to new insights into the pathogenesis of diabetes.

Scientific Research Applications

1-(2-fluorophenyl)-N-(3-isopropoxyphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to be effective in the treatment of diabetes by stimulating insulin secretion from pancreatic beta cells. It has also been studied for its potential use in the treatment of obesity and metabolic disorders.

properties

IUPAC Name

1-(2-fluorophenyl)-N-(3-propan-2-yloxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-12(2)21-15-8-5-7-14(10-15)18-22(19,20)11-13-6-3-4-9-16(13)17/h3-10,12,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDMRQYHSBIHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-N-[3-(propan-2-yloxy)phenyl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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